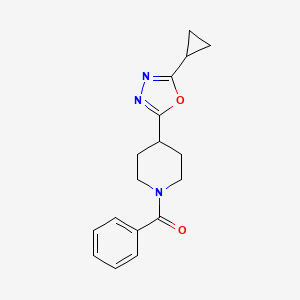
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone” is a small-molecule compound. It’s part of a class of compounds known as oxadiazoles, which are often used in the development of new pharmaceuticals .
Molecular Structure Analysis
The molecular formula of the compound is C16H18N4O2. The structure includes a piperidine ring attached to a phenyl group and an oxadiazole ring, which in turn is attached to a cyclopropyl group .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 298.346. More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the available resources .Scientific Research Applications
Antitubercular Activities
A series of cyclopropyl methanones, including derivatives similar to the query compound, were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These compounds, through their structural activity, have demonstrated significant minimum inhibitory concentrations (MICs) and have shown potential in addressing drug-resistant strains of tuberculosis. The research highlights the compound's efficacy in in vivo models, suggesting its potential application in developing new antitubercular agents (Bisht et al., 2010).
Antimicrobial Activity
The antimicrobial properties of similar oxadiazole derivatives have been explored, with some compounds showing promising activity against various bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents to combat resistant pathogens (Mallesha & Mohana, 2014).
Anticancer Activity
Compounds with structural similarities have been investigated for their anticancer activities, particularly against leukemia cell lines. The specific configuration of the piperidine and phenyl groups has been found to induce apoptosis in cancer cells, highlighting the compound's potential as a lead structure for developing new anticancer therapies (Vinaya et al., 2011).
Selective Estrogen Receptor Modulator (SERM) Activities
Research into structurally related compounds has identified potential applications as selective estrogen receptor modulators (SERMs), offering insights into their use in treating conditions sensitive to estrogen, such as osteoporosis and certain types of cancer (Palkowitz et al., 1997).
Inhibition of Cancer Cell Growth
Another notable application includes the inhibition of cancer cell growth through the disruption of specific cellular mechanisms, such as Na+/K(+)-ATPase and Ras oncogene activity, suggesting potential therapeutic applications in oncology (Lefranc et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have various biological activities
Mode of Action
It’s worth noting that the oxadiazole moiety is a common feature in many bioactive compounds and is known to interact with various biological targets . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Compounds containing the oxadiazole moiety have been reported to influence a wide range of biochemical pathways
Pharmacokinetics
The oxadiazole moiety is known to enhance the bioavailability of many drugs
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities . The specific effects of this compound would require further investigation.
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can often influence the action of bioactive compounds
properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(14-4-2-1-3-5-14)20-10-8-13(9-11-20)16-19-18-15(22-16)12-6-7-12/h1-5,12-13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXOYKDFABUIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)
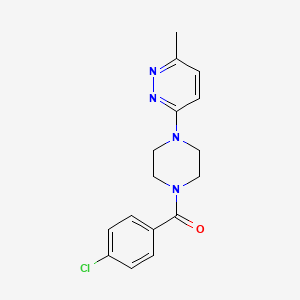
![N-[(3-Propan-2-yloxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015606.png)


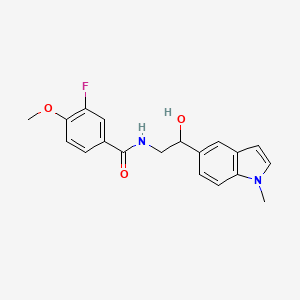
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B3015613.png)
methanone](/img/structure/B3015614.png)
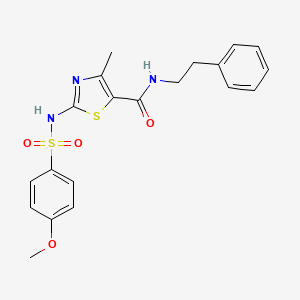
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B3015620.png)
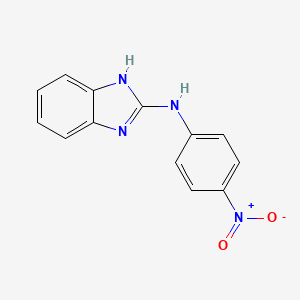

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3015624.png)